molecular formula C10H22ClNO2 B6192739 (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride CAS No. 2679951-24-5

(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride

Cat. No.: B6192739
CAS No.: 2679951-24-5
M. Wt: 223.7
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Description

(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride is a chemical compound with a piperidine ring structure, which is substituted with a tert-butoxy group at the 3-position and a methoxy group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butoxy group is introduced at the 3-position using tert-butyl alcohol and an acid catalyst. The methoxy group is introduced at the 5-position using methanol and a suitable base.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperidine ring, providing a more sustainable and scalable method .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The tert-butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperidine ring structure provides a stable framework for these interactions, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3-(tert-butoxy)-5-hydroxypiperidine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3S,5S)-3-(tert-butoxy)-5-ethoxypiperidine hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

    (3S,5S)-3-(tert-butoxy)-5-methylpiperidine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group at the 5-position in (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride imparts unique chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

2679951-24-5

Molecular Formula

C10H22ClNO2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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